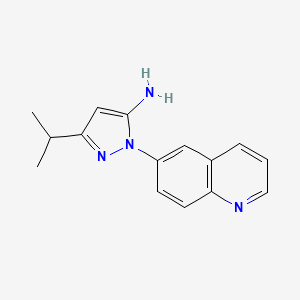

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Description

Overview of Pyrazole and Quinoline Derivatives in Contemporary Chemical Research

Pyrazole derivatives have emerged as one of the most extensively studied classes of heterocyclic compounds in modern pharmaceutical and chemical research, demonstrating remarkable versatility in both synthetic methodology and biological applications. The pyrazole nucleus, characterized as a five-membered heterocyclic ring containing two adjacent nitrogen atoms, exhibits unique electronic properties that make it a privileged scaffold in medicinal chemistry. These compounds possess a π-excess aromatic character, with electrophilic substitution reactions occurring preferentially at position 4 and nucleophilic attacks favoring positions 3 and 5. The structural diversity achievable through various substitution patterns on the pyrazole ring has led to the development of numerous synthetic approaches, including cyclocondensation of hydrazine derivatives with carbonyl systems, dipolar cycloadditions, and multicomponent reactions.

Contemporary research has revealed that pyrazole derivatives exhibit an extensive range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Studies have demonstrated that structural modifications on the pyrazole ring significantly influence biological activity, with specific substituents enhancing selectivity and potency against various biological targets. The synthesis of pyrazole-based compounds through multicomponent reactions has emerged as an efficient strategy, offering advantages such as high atom economy and the ability to introduce structural diversity into final products. These methodologies have enabled researchers to rapidly generate diverse libraries of pyrazole derivatives for biological screening and structure-activity relationship studies.

Quinoline derivatives represent another cornerstone of heterocyclic chemistry, with the quinoline nucleus serving as a fundamental building block in numerous pharmaceutically active compounds. The quinoline framework, consisting of a benzene ring fused to a pyridine ring, has been extensively utilized in drug development due to its favorable pharmacokinetic properties and ability to interact with diverse biological targets. Classical synthetic approaches to quinoline derivatives include the Conrad-Limpach synthesis, Skraup synthesis, and Friedländer synthesis, each offering unique advantages for accessing different substitution patterns. Modern synthetic methodologies have expanded these classical approaches to include metal-catalyzed reactions and green chemistry protocols that enhance efficiency while reducing environmental impact.

The pharmacological significance of quinoline derivatives is exemplified by their widespread use in antimalarial therapy, with compounds such as quinine and chloroquine serving as cornerstone treatments for decades. Recent research has expanded the therapeutic applications of quinoline derivatives to include anticancer, antibacterial, and neuroprotective agents. The structural versatility of the quinoline nucleus allows for the introduction of various functional groups that can modulate biological activity, pharmacokinetic properties, and selectivity profiles. This adaptability has made quinoline derivatives particularly attractive for developing hybrid molecules that combine multiple pharmacophoric elements.

| Heterocyclic Framework | Key Synthetic Methods | Primary Biological Activities | Research Applications |

|---|---|---|---|

| Pyrazole | Cyclocondensation, Dipolar cycloadditions, Multicomponent reactions | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | Drug discovery, Agricultural chemicals, Materials science |

| Quinoline | Conrad-Limpach, Skraup, Friedländer synthesis | Antimalarial, Anticancer, Antibacterial, Neuroprotective | Pharmaceutical development, Dye industry, Coordination chemistry |

Significance of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine in Heterocyclic Chemistry

The compound this compound occupies a unique position in heterocyclic chemistry as it represents a carefully designed hybrid molecule that integrates the beneficial properties of both pyrazole and quinoline frameworks. The strategic positioning of the quinoline moiety at the N-1 position of the pyrazole ring creates a rigid molecular architecture that can serve as a template for developing novel bioactive compounds. The presence of an isopropyl group at the 3-position of the pyrazole ring introduces steric bulk that can influence molecular conformation and binding interactions with biological targets, while the amino group at the 5-position provides opportunities for further chemical modifications through standard amine chemistry.

Structural analysis reveals that this compound belongs to the class of N-substituted pyrazoles, where the quinoline substituent significantly alters the electronic properties of the pyrazole ring system. The electron-withdrawing nature of the quinoline nitrogen can influence the basicity of the pyrazole nitrogens and the reactivity of the amino group, creating unique reactivity patterns that distinguish this compound from simpler pyrazole derivatives. The molecular architecture suggests potential for forming multiple hydrogen bonding interactions and π-π stacking interactions with biological targets, properties that are often associated with enhanced binding affinity and selectivity.

The synthesis of this compound involves sophisticated organic transformations that highlight advances in heterocyclic synthesis. Research has demonstrated that compounds bearing similar structural motifs can be prepared through cyclocondensation reactions involving hydrazine derivatives and appropriately substituted ketones or nitriles. The incorporation of the quinoline moiety typically requires careful selection of synthetic conditions to avoid side reactions and ensure regioselective formation of the desired N-1 substituted pyrazole product. These synthetic challenges have driven innovation in heterocyclic methodology and contributed to the development of more efficient synthetic protocols.

The compound's structural features suggest potential applications in multiple research areas beyond traditional pharmaceutical chemistry. The presence of both nitrogen-rich heterocycles makes it an attractive candidate for coordination chemistry applications, where it could serve as a ligand for metal complexes with potential catalytic or materials applications. Additionally, the aromatic nature of both heterocyclic components suggests possible applications in materials science, particularly in the development of organic electronic materials or fluorescent probes.

| Structural Feature | Chemical Significance | Potential Applications |

|---|---|---|

| N-1 Quinoline substitution | Enhanced π-π stacking, Increased rigidity | Biological target binding, Materials applications |

| 3-Isopropyl group | Steric modulation, Lipophilicity enhancement | Pharmacokinetic optimization, Selectivity tuning |

| 5-Amino group | Hydrogen bonding, Chemical modification site | Drug conjugation, Synthetic elaboration |

| Hybrid architecture | Dual pharmacophore, Enhanced binding | Multitarget therapeutics, Probe development |

Objectives and Scope of Research on this compound

The primary objective of research on this compound centers on understanding its fundamental chemical properties and exploring its potential applications across multiple scientific disciplines. Initial research efforts have focused on characterizing the compound's basic physicochemical properties, including solubility profiles, stability characteristics, and spectroscopic properties that can guide further synthetic modifications. The compound's molecular architecture suggests it may serve as a versatile building block for developing more complex molecular structures through standard organic transformations, making it valuable for both academic research and industrial applications.

Synthetic methodology development represents a critical area of investigation, with researchers exploring efficient routes for preparing this compound and related analogues. The synthetic challenges associated with introducing the quinoline substituent at the N-1 position of the pyrazole ring have stimulated research into new coupling methodologies and protecting group strategies. These studies aim to develop scalable synthetic procedures that can provide access to gram quantities of the compound for extensive biological and materials testing. Additionally, research has focused on developing structure-activity relationships through systematic variation of substituents on both the pyrazole and quinoline rings.

The biological evaluation of this compound constitutes another major research objective, with studies investigating its potential activity against various biological targets. Preliminary research has suggested that compounds with similar structural features may exhibit activity against bromodomain-containing proteins, making this compound of interest for epigenetic research applications. The presence of both pyrazole and quinoline pharmacophores suggests potential for multitarget activity, which could be advantageous for treating complex diseases that involve multiple pathological pathways.

Computational chemistry studies represent an increasingly important component of research on this compound, with molecular modeling investigations providing insights into its preferred conformations, electronic properties, and potential binding modes with biological targets. These studies utilize advanced quantum mechanical calculations to predict properties such as ionization potential, bond dissociation energies, and molecular orbital characteristics that influence biological activity. Additionally, molecular docking studies have been employed to predict binding affinities and orientations with various protein targets, providing guidance for experimental validation studies.

| Research Objective | Methodology | Expected Outcomes | Applications |

|---|---|---|---|

| Physicochemical characterization | Spectroscopy, Chromatography, Thermal analysis | Property profiles, Stability data | Formulation development, Storage protocols |

| Synthetic methodology | Organic synthesis, Reaction optimization | Improved synthetic routes | Scale-up production, Analogue synthesis |

| Biological evaluation | Enzyme assays, Cell-based studies | Activity profiles, Selectivity data | Drug discovery, Target validation |

| Computational analysis | Molecular modeling, Quantum calculations | Structure-property relationships | Rational design, Optimization guidance |

Properties

IUPAC Name |

5-propan-2-yl-2-quinolin-6-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUAVOBFNFAZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: 3-amino-5-bromopyrazole

- Reagents: Quinoline-6-carboxaldehyde or quinoline-6-yl derivatives

- Conditions: Reflux in acetic acid or ethanol, often with acid catalysis (e.g., acetic acid or p-toluenesulfonic acid)

- Outcome: Formation of the pyrazole ring fused with quinoline via condensation and cyclization

Example:

A typical synthesis involves refluxing 3-amino-5-bromopyrazole with quinoline-6-carboxaldehyde in acetic acid for approximately 4-8 hours, yielding the target compound after purification.

Data:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 48-81% | Reflux in acetic acid or ethanol, 1-16 hours | Acid catalysis enhances cyclization efficiency |

Nucleophilic Substitution and Coupling Strategies

Another prominent method employs nucleophilic substitution on halogenated pyrazole intermediates, followed by coupling with quinoline derivatives.

Procedure:

- Step 1: Synthesize 3-bromo-1H-pyrazol-5-amine via bromination of pyrazol-5-amine.

- Step 2: React with quinoline-6-yl halides or quinoline-6-carboxylic acids activated as acyl chlorides or esters.

- Step 3: Use coupling agents such as HATU or EDCI in polar aprotic solvents (DMF or N,N-dimethylformamide) under inert atmosphere.

- Conditions: Reflux at 90-125°C, with bases like triethylamine or cesium carbonate to facilitate coupling.

Data:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 73-91% | Reflux in DMF or N,N-dimethylformamide, 16-20 hours | Use of coupling agents enhances yields |

Multistep Synthesis via Pyrazolone Intermediates

A multistep route involves initial formation of pyrazolone intermediates, followed by functionalization and coupling with quinoline derivatives.

Procedure:

Data:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 48-73% | Heating in acetic acid or reflux in ethanol | Yields depend on substituents and reaction time |

Key Research Findings and Data Tables

| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Cyclization of pyrazole derivatives | 3-amino-5-bromopyrazole | Quinoline-6-carboxaldehyde | Acetic acid | Reflux | 4-8 hours | 48-81% | Acid catalysis improves cyclization |

| Nucleophilic coupling | 3-bromo-1H-pyrazol-5-amine | Quinoline derivatives | DMF or N,N-dimethylformamide | 90-125°C | 16-20 hours | 73-91% | Use of HATU or EDCI enhances efficiency |

| Pyrazolone route | Pyrazol-5-amine + diketones | Various | Acetic acid or ethanol | 80°C | 1-16 hours | 48-73% | Multistep process for complex substitution |

Research Findings Summary

- Reaction Optimization: Acid catalysis, especially with acetic acid or p-toluenesulfonic acid, significantly improves cyclization yields.

- Coupling Efficiency: Use of modern coupling agents like HATU or EDCI in polar aprotic solvents leads to higher yields and cleaner products.

- Temperature Control: Elevated temperatures (80-125°C) are critical for successful cyclization and coupling steps.

- Purification: Flash chromatography and recrystallization are standard purification methods post-synthesis.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in dimethylformamide or other polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of specialty chemicals and

Biological Activity

3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring fused with a quinoline moiety. Its molecular formula is C₁₅H₁₆N₄, and it has a molar mass of 252.31 g/mol. The compound features an isopropyl group at the 3-position of the pyrazole ring and a quinoline substituent at the 1-position, which may influence its biological activity and chemical reactivity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors, such as 6-chloroquinoline and 3-isopropyl-1H-pyrazol-5-amine, under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures. This reaction facilitates nucleophilic substitution, leading to the formation of the desired compound .

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. The presence of the quinoline structure in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory activities. They can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .

While the exact mechanism of action for this compound is not well-defined due to limited research, it is hypothesized that its biological effects may stem from its ability to interact with various biological targets, including kinases involved in cancer progression and inflammation pathways .

Case Studies and Research Findings

Despite the limited direct studies on this specific compound, research into related pyrazole derivatives provides insights into its potential applications:

- Antitumor Activity : In one study, pyrazole derivatives were screened against various cancer cell lines, showing promising results in inhibiting cell growth at low concentrations (IC50 values ranging from 0.067 µM to over 40 µM) .

- Enzyme Inhibition : Pyrazole compounds have been identified as inhibitors of several key enzymes involved in cancer and inflammatory processes, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₃N₅

- Molecular Weight : 203.24 g/mol

- Key Differences: Replacement of the quinolin-6-yl group with pyrimidin-2-yl reduces molecular weight by ~49 g/mol and simplifies the aromatic system.

- Synthetic Accessibility: Pyrimidine derivatives are often synthesized via nucleophilic substitution or cyclization reactions, which are less complex than quinoline coupling methods .

3-Isobutyl-1-phenyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₃H₁₇N₃

- Molecular Weight : 215.30 g/mol

- Key Differences: The phenyl group at the 1-position lacks the nitrogen heteroatom present in quinoline, diminishing hydrogen-bonding capacity.

3-Methyl-1-phenyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₁N₃

- Molecular Weight : 173.22 g/mol

- Key Differences: A smaller methyl group at the 3-position reduces steric hindrance, possibly enhancing binding to flat enzyme active sites. The absence of a fused aromatic system (quinoline) limits its ability to engage in extended π-stacking .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine | 252.32 | ~3.5 | <1 (Low) |

| 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | 203.24 | ~2.8 | ~5 |

| 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine | 215.30 | ~3.2 | ~2 |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 173.22 | ~2.1 | ~10 |

- Spectroscopy: The quinolin-6-yl group in the target compound would produce distinct ¹H-NMR signals (e.g., aromatic protons at δ 8.5–9.0 ppm) compared to pyrimidin-2-yl (δ 8.0–8.5 ppm) or phenyl (δ 7.2–7.6 ppm) substituents. DFT calculations (as in ) predict these shifts based on electron-withdrawing effects and aromatic ring currents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine, and how can intermediates be characterized?

- Answer : The compound can be synthesized via multi-step protocols involving condensation of quinolin-6-amine with substituted pyrazole precursors. For example, analogous pyrazole derivatives are synthesized using Mannich reactions or reductive amination (as seen in 1,5-diarylpyrazole templates) . Key intermediates should be characterized via /-NMR, LC-MS, and IR spectroscopy to confirm regioselectivity and functional group integrity. Purity can be assessed using HPLC with UV detection at 254 nm .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and formula. -NMR can resolve proton environments (e.g., quinoline aromatic protons vs. pyrazole NH), while -NMR identifies carbonyl or sp-hybridized carbons. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

- Answer : Initial screens should focus on enzyme inhibition (e.g., kinases) or antimicrobial assays. For kinase inhibition, use ATP-binding assays with recombinant enzymes (IC determination). Antimicrobial activity can be tested via microdilution assays against Gram-positive/negative strains, with MIC values compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Employ statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while maximizing interaction effects . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for condensation steps .

Q. How should contradictory biological data (e.g., varying IC values across assays) be resolved?

- Answer : Contradictions may arise from assay-specific variables (e.g., pH, co-solvents). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Stability studies (e.g., LC-MS monitoring under assay conditions) can rule out compound degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Answer : Synthesize analogs with modifications to the isopropyl group, quinoline substituents, or pyrazole ring. Use molecular docking to prioritize targets (e.g., quinoline interactions with hydrophobic kinase pockets). Correlate logP values (HPLC-derived) with cellular permeability to refine SAR .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Answer : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to assign connectivity. If crystallography is impractical, compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What methodologies are suitable for evaluating pharmacokinetic properties in preclinical studies?

- Answer : Use in vitro assays:

- Metabolic stability : Microsomal incubation with LC-MS quantification.

- Plasma protein binding : Ultrafiltration or equilibrium dialysis.

- Caco-2 permeability : Assess absorption potential.

In vivo, perform PK studies in rodent models with blood sampling at timed intervals .

Methodological Resources

- Synthetic Optimization : Leverage computational tools like Gaussian or ORCA for transition state analysis .

- Data Analysis : Use software such as GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons .

- Structural Validation : Access the Cambridge Structural Database (CSD) to compare crystallographic data of analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.